1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone
Description
1-Benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone (CAS: 477852-90-7) is a heterocyclic compound featuring a pyridinone core substituted with a benzyl group at the N1 position and a 5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl moiety at the C5 position. Its molecular formula is C₁₄H₁₁N₃O₂S, with a molecular weight of 285.32 g/mol . The methylsulfanyl (-SMe) group on the oxadiazole ring contributes to its unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
1-benzyl-5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-21-15-17-16-14(20-15)12-7-8-13(19)18(10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRSBKFTJSCGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a suitable carboxylic acid derivative under dehydrating conditions.
Introduction of the methylsulfanyl group: This step involves the substitution of a suitable leaving group on the oxadiazole ring with a methylsulfanyl group, often using a thiol reagent.
Attachment of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyridinone ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, potentially leading to ring-opening reactions.
Substitution: The benzyl group can be substituted with other groups via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Benzyl halides, thiol reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted pyridinone derivatives.
Scientific Research Applications
1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, given its potential interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone involves its interaction with specific molecular targets. The benzyl group and the oxadiazole ring can facilitate binding to proteins or nucleic acids, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Oxadiazole Modifications
(a) 5-(5-Sulfanyl-1,3,4-Oxadiazol-2-yl)-1-[3-(Trifluoromethyl)Benzyl]-2(1H)-Pyridinone
- Molecular Formula : C₁₅H₁₀F₃N₃O₂S
- Key Difference : Replacement of methylsulfanyl with a trifluoromethyl (-CF₃) group at the benzyl position.
(b) (E)-5-[5-(2-Arylvinyl)-1,3,4-Oxadiazol-2-yl]Benzenesulfonamides
- Key Difference : Arylvinyl substituents on the oxadiazole ring instead of methylsulfanyl.
- Biological Activity : These derivatives exhibit anticancer properties, with IC₅₀ values ranging from 0.8–12.5 μM against human cancer cell lines. The extended conjugation from the vinyl group may improve DNA intercalation or kinase inhibition compared to the smaller -SMe group .
(c) S-Alkylated Oxadiazole-Indole Derivatives (e.g., Compound 6g)
- Example : 3-{[5-(Pentylsulfanyl)-1,3,4-Oxadiazol-2-yl]Methyl}-1H-Indole
- Key Difference : Longer alkyl chains (e.g., pentyl) on the oxadiazole sulfur.
- Activity : Superior α-glucosidase inhibition (IC₅₀ = 1.2 μM ) compared to shorter chains, suggesting that bulkier substituents optimize enzyme active-site binding .
Core Heterocycle Variations
(a) Thieno[2,3-d]Pyrimidine-2,4(1H,3H)-Diones with Oxadiazole Moieties
- Example : 1-Alkyl-5-Methyl-3-Phenyl-6-(5-Phenyl-1,3,4-Oxadiazol-2-yl) Derivatives
- Key Difference: Pyrimidine-dione core instead of pyridinone.
- Properties : Higher melting points (>250°C) due to increased rigidity, which may limit solubility but improve thermal stability .
(b) Triazole-Containing Analogs (e.g., CAS 148372-30-9)
- Example: 5-(4-Allyl-5-Sulfanyl-4H-1,2,4-Triazol-3-yl)-1-Benzyl-2(1H)-Pyridinone
- Key Difference : Replacement of oxadiazole with a triazole ring.
Biological Activity
1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyridinone core that is substituted with a benzyl group and a 1,3,4-oxadiazole ring containing a methylsulfanyl group. Its unique structure suggests possible interactions with various biological targets, making it a candidate for further research in drug development.
- Molecular Formula : C15H13N3O2S
- CAS Number : 477852-90-7
- Molecular Weight : 299.35 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzyl group and the oxadiazole ring enhance binding affinity to proteins or nucleic acids, while the methylsulfanyl group may participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as anti-inflammatory and antimicrobial activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds structurally similar to 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone have demonstrated effectiveness against various bacterial strains. The presence of the methylsulfanyl group is believed to enhance this activity by affecting membrane permeability or enzyme inhibition.
Anticancer Potential
Research has shown that compounds containing oxadiazole moieties can inhibit the proliferation of cancer cells. A study evaluating similar derivatives reported significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer). The mechanism often involves inducing apoptosis and disrupting cell cycle progression.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone | MCF-7 | TBD | Apoptosis induction |
| Similar Oxadiazole Derivative | HeLa | 0.37 | Apoptosis induction |
| Similar Oxadiazole Derivative | HepG2 | TBD | Cell cycle arrest |
Case Studies
A notable case study involved the synthesis and evaluation of several oxadiazole derivatives for their anticancer properties. The study revealed that modifications at specific positions on the oxadiazole ring significantly altered biological activity. For example, derivatives with electron-withdrawing groups showed enhanced potency against cancer cell lines compared to those with electron-donating groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
